molecular formula C18H19ClFN3O2S2 B2361744 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1215623-67-8

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2361744
CAS No.: 1215623-67-8
M. Wt: 427.94
InChI Key: AWOCROVBCSCQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring a fluorinated aromatic core, a thiophene carboxamide backbone, and a morpholinoethyl substituent. The hydrochloride salt enhances its aqueous solubility, which is critical for pharmaceutical applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S2.ClH/c19-13-3-4-14-16(12-13)26-18(20-14)22(17(23)15-2-1-11-25-15)6-5-21-7-9-24-10-8-21;/h1-4,11-12H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOCROVBCSCQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzo[d]thiazol-2-amine

Reaction with 2-chloroethylmorpholine in the presence of a base:
$$
\text{C}7\text{H}4\text{FNS}2 + \text{C}6\text{H}{12}\text{ClNO} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{13}\text{H}{15}\text{FN}3\text{OS}_2 + \text{KCl}
$$
Optimization Parameters

  • Solvent : Dimethylformamide (DMF) or acetonitrile
  • Temperature : 80–90°C, 12–16 h
  • Yield : 68–75%

Amide Bond Formation

The intermediate N-(6-fluorobenzo[d]thiazol-2-yl)-2-morpholinoethylamine is coupled with thiophene-2-carboxylic acid using EDCI/HOBt:
$$
\text{C}{13}\text{H}{15}\text{FN}3\text{OS}2 + \text{C}5\text{H}4\text{O}2\text{S} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{C}{18}\text{H}{19}\text{FN}3\text{O}2\text{S}2
$$
Critical Parameters

Factor Optimal Value Impact on Yield
Coupling Agent EDCI/HOBt (1:1) Maximizes to 82%
Solvent Anhydrous DCM Prevents hydrolysis
Reaction Time 24 h (N₂ atmosphere) Completes acylation

Data sourced from confirm the necessity of inert conditions to avoid side reactions.

Thiophene-2-Carboxamide Functionalization

The thiophene-2-carboxylic acid precursor is synthesized via Paal-Knorr cyclization or Friedel-Crafts acylation. Key modifications include:

Synthetic Routes

  • Paal-Knorr Method :
    • Reactant: 1,4-diketone + Lawesson’s reagent
    • Conditions: Toluene, reflux, 8 h
    • Yield: 70–78%
  • Friedel-Crafts Acylation :
    • Catalyst: AlCl₃, 0°C→RT
    • Limitations: Requires strict stoichiometry to avoid polysubstitution

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas in ethyl acetate or methanol:
$$
\text{C}{18}\text{H}{19}\text{FN}3\text{O}2\text{S}2 + \text{HCl} \rightarrow \text{C}{18}\text{H}{20}\text{ClFN}3\text{O}2\text{S}2
$$
Purification Techniques

Method Conditions Purity Achieved
Recrystallization Ethanol/water (3:1) >99% (HPLC)
Column Chromatography Silica gel, CH₂Cl₂:MeOH (95:5) 97–98%

Data from highlight recrystallization as the preferred method for industrial-scale production.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 3.61 (m, 4H, morpholine), 3.42 (t, J=6.0 Hz, 2H, CH₂N).
  • IR : 1654 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-F).
  • HRMS : m/z 427.94 [M+H]⁺.

Purity Metrics

Assay Result Standard
HPLC 99.3% USP <621>
Residual Solvents <0.1% ICH Q3C

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
  • Catalyst Recycling : Palladium catalysts reused ≥5 cycles without yield loss.

Cost Analysis

Component Cost Contribution
6-Fluorobenzo[d]thiazol-2-amine 52%
EDCI/HOBt 28%
Solvents/Purification 20%

Emerging Methodologies

Photocatalytic Coupling
Recent advances employ visible-light-mediated C-N bond formation, achieving 85% yield in 4 h.

Biocatalytic Approaches Lipase-mediated acylation in ionic liquids reduces waste generation by 60%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including:

  • Antibacterial Properties : Research indicates that benzothiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, studies show that similar compounds demonstrate minimum inhibitory concentrations (MICs) in the range of 10–100 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus . The specific MIC for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride against these bacteria has been reported at approximately 30 µg/mL.
CompoundMIC (µg/mL)Target Bacteria
This compound30E. coli, S. aureus
Compound A20E. coli
Compound B50S. aureus
  • Anticancer Activity : The compound has also shown promise in anticancer research. It targets key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2, activating mitochondrial-dependent apoptosis pathways . In vitro studies have indicated that benzothiazole derivatives can inhibit the growth of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .

Case Studies and Research Findings

Several studies have documented the biological significance and potential therapeutic applications of this compound:

  • A study published in Pharmaceuticals highlighted the synthesis and evaluation of thiophene-linked compounds for their antimicrobial and anticancer properties . The findings suggest that modifications to the benzothiazole structure can enhance biological activity.
  • Another research article focused on the molecular docking studies of similar compounds, revealing insights into their binding modes with specific receptors involved in cancer progression . This underscores the importance of structural modifications for optimizing therapeutic efficacy.

Mechanism of Action

The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolidinone and Thioxoacetamide Derivatives ()

Compounds such as 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) and analogs (9–13) share a thioxoacetamide or thiazolidinone core. Key differences include:

  • Substituents: The target compound substitutes the thiazolidinone ring with a fluorobenzo[d]thiazole group, which may enhance aromatic stacking interactions compared to chlorobenzylidene or nitro-furyl substituents in compounds.
  • Synthetic Routes: compounds are synthesized via nucleophilic addition and cyclization, while the target compound’s morpholinoethyl group implies alkylation or coupling steps similar to S-alkylated triazoles ().
Table 1: Comparison with Thiazolidinone Derivatives
Feature Target Compound Compound 9 ()
Core Structure Benzothiazole-thiophene carboxamide Thiazolidinone-thioxoacetamide
Key Substituents 6-Fluorobenzo[d]thiazol, morpholinoethyl 4-Chlorobenzylidene, 4-methoxyphenyl
Melting Point Not reported (hydrochloride salt) 186–187°C
Bioactivity Inference Potential kinase/modulation Unreported (structural focus)

1,2,4-Triazole Derivatives ()

Sulfonylphenyl-1,2,4-triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ) share fluorinated aromatic systems but differ in core heterocycles:

  • Electronic Effects: The target compound’s morpholinoethyl group introduces basicity and hydrogen-bonding capacity, contrasting with the sulfonyl group’s electron-withdrawing nature in triazoles.

Benzothiazole Acetamides ()

EU Patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazol-2-yl)-2-(methoxyphenyl)acetamides , which differ in:

  • The morpholinoethyl group may enhance solubility compared to methoxyphenyl substituents.
  • Fluorination : The 6-fluorobenzo[d]thiazole in the target compound vs. 6-trifluoromethyl in compounds could influence metabolic stability and electronic interactions.

Thiophene Carboxamide Derivatives ()

N-(2-Nitrophenyl)thiophene-2-carboxamide provides insights into conformational preferences:

  • Dihedral Angles : The nitro-substituted analog exhibits dihedral angles of 8.5–13.5° between thiophene and benzene rings, suggesting moderate planarity. The target compound’s fluorobenzo[d]thiazole may enforce greater rigidity, affecting protein-binding interactions.
  • Hydrogen Bonding: Unlike ’s weak C–H⋯O/S interactions, the hydrochloride salt and morpholinoethyl group in the target compound could facilitate stronger ionic and hydrogen-bonding networks.

Implications for Drug Development

  • Solubility: The hydrochloride salt and morpholinoethyl group likely improve aqueous solubility compared to neutral thiazolidinones () or nitro-substituted carboxamides ().
  • Target Selectivity : The fluorobenzo[d]thiazole moiety may confer selectivity toward kinases or GPCRs, similar to trifluoromethylbenzothiazoles in .
  • Metabolic Stability : Fluorine substitution could reduce oxidative metabolism compared to chlorinated or nitro-containing analogs.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological mechanisms, and specific case studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be characterized by its unique structural components, which include:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Morpholinoethyl group : Enhances solubility and biological interaction.
  • Thiophene carboxamide : Contributes to its pharmacological properties.

The molecular formula is C20H20ClFN4O3SC_{20}H_{20}ClFN_4O_3S with a molecular weight of approximately 479.0 g/mol. Its synthesis typically involves multi-step organic reactions, including the preparation of the benzothiazole core and subsequent functionalization with morpholinoethyl and thiophene groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Human epidermoid carcinoma (A431)
  • Non-small cell lung cancer (A549, H1299)

The compound was evaluated using the MTT assay, which assesses cell viability based on mitochondrial activity. Results showed a dose-dependent inhibition of cell proliferation, with notable IC50 values indicating strong cytotoxicity .

The mechanism through which this compound exerts its biological effects involves:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound effectively halted the cell cycle in the G1 phase, preventing further proliferation.
  • Inhibition of Inflammatory Cytokines : ELISA assays indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in treated macrophages, suggesting an anti-inflammatory effect .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:

Compound Name Structure Notable Activity
1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methylureaStructureAnticancer activity
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamideStructureAntimicrobial properties
6-Amino-benzothiazole derivativesStructureAnticonvulsant and anti-inflammatory effects

This table illustrates how the specific combination of functional groups in this compound may enhance its selectivity towards certain biological targets compared to other benzothiazole derivatives .

Case Studies

Several case studies have been published highlighting the efficacy of this compound:

  • In vitro Study on A431 Cells : A study demonstrated that at concentrations of 1 to 4 μM, the compound significantly inhibited A431 cell proliferation and induced apoptosis.
    • Methodology : MTT assay, flow cytometry for apoptosis detection.
    • Results : IC50 values were comparable to established anticancer agents.
  • Inflammation Model Using RAW264.7 Macrophages : The compound was tested for its ability to modulate inflammatory responses.
    • Methodology : ELISA for cytokine levels.
    • Results : Significant reduction in IL-6 and TNF-α levels was observed, indicating potential use in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride?

The synthesis involves multi-step pathways, including coupling reactions between fluorobenzo[d]thiazole and morpholinoethyl-thiophene precursors. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or acetonitrile under nitrogen .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while reflux conditions (60–80°C) improve yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify aromatic protons (δ 6.8–8.2 ppm for fluorobenzo[d]thiazole) and morpholinoethyl groups (δ 2.4–3.7 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 447.95 (C₂₂H₂₃ClFN₃O₂S) .
  • IR spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F) validate functional groups .

Q. What in vitro assays are recommended for initial evaluation of dual antimicrobial and anticancer activity?

  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram- bacteria, fungi) .
  • Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Selectivity : Compare cytotoxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across experimental models?

  • Dosage standardization : Ensure consistent molar concentrations and exposure times (e.g., 24–72 hours for cytotoxicity assays) .
  • Model variability : Test across multiple cell lines or microbial strains to account for genetic/phenotypic differences .
  • Pharmacokinetic profiling : Assess compound stability in culture media (e.g., serum protein binding) using HPLC .

Q. What computational strategies predict target interactions and optimize binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or microbial enzymes .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Corrogate substituent effects (e.g., fluorine position) on bioactivity using CoMFA/CoMSIA .

Q. What methodologies establish structure-activity relationships (SAR) for efficacy optimization?

  • Analog synthesis : Modify the morpholinoethyl group (e.g., alkyl chain length) or fluorobenzo[d]thiazole substituents .
  • Functional assays : Compare IC₅₀/MIC values of analogs to identify critical pharmacophores .
  • Crystallography : Resolve co-crystal structures with targets (e.g., CYP450 enzymes) to guide rational design .

Methodological Notes

  • Data validation : Cross-reference NMR/MS data with synthetic intermediates to confirm purity .
  • Assay controls : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies if transitioning from in vitro models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.